methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate
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Overview
Description
Methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate is an organic compound with the molecular formula C8H9BrN2O2S This compound is characterized by the presence of a brominated thiophene ring and a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 5-bromo-2-thiophene carboxaldehyde with methyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarboxylate moiety to hydrazine derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
Methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydrazinecarboxylate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(E)-1-(5-chloro-2-thienyl)ethylidene]-1-hydrazinecarboxylate
- Methyl 2-[(E)-1-(5-fluoro-2-thienyl)ethylidene]-1-hydrazinecarboxylate
- Methyl 2-[(E)-1-(5-iodo-2-thienyl)ethylidene]-1-hydrazinecarboxylate
Uniqueness
Methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Properties
Molecular Formula |
C8H9BrN2O2S |
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Molecular Weight |
277.14 g/mol |
IUPAC Name |
methyl N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C8H9BrN2O2S/c1-5(10-11-8(12)13-2)6-3-4-7(9)14-6/h3-4H,1-2H3,(H,11,12)/b10-5+ |
InChI Key |
QDDMYBQCVWCPIJ-BJMVGYQFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(S1)Br |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(S1)Br |
Origin of Product |
United States |
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